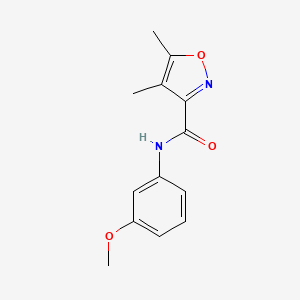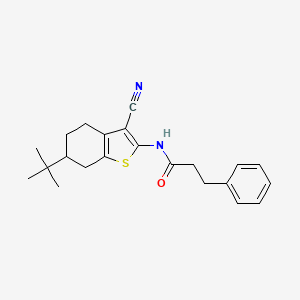![molecular formula C22H16ClN3OS B10959370 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B10959370.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties . The compound’s structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfanyl group attached to an ethanone moiety.
準備方法
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone involves several steps. The general synthetic route includes the following steps :
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and phenylhydrazine.
Formation of Triazole Ring: The 4-chlorobenzoic acid is reacted with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized to form the triazole ring.
Introduction of Sulfanyl Group: The triazole intermediate is treated with a thiol reagent to introduce the sulfanyl group.
Formation of Ethanone Moiety: The final step involves the reaction of the sulfanyl-triazole intermediate with a phenyl ethanone derivative to form the target compound.
The reaction conditions typically involve the use of solvents such as ethanol and bases to facilitate the reactions. The purification of the final product is achieved through techniques like flash chromatography .
化学反応の分析
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: The compound is investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
類似化合物との比較
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone can be compared with other similar compounds that contain the 1,2,4-triazole ring :
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the ethanone moiety.
1-Phenyl-1-ethanone: A simpler compound without the triazole ring, used as a starting material in the synthesis of more complex molecules.
特性
分子式 |
C22H16ClN3OS |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-13-11-17(12-14-18)21-24-25-22(26(21)19-9-5-2-6-10-19)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 |
InChIキー |
ZUKQJBGUHAANAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-(trifluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10959292.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10959297.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10959305.png)
![2-[(4-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959324.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10959339.png)

![5-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10959348.png)

![N-(4-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10959355.png)

![N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide](/img/structure/B10959363.png)

![ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B10959384.png)
![4-{[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959387.png)
